An In-depth Technical Guide to the Chemical Properties of L-Leucine tert-butyl ester hydrochloride (H-Leu-OtBu.HCl)
An In-depth Technical Guide to the Chemical Properties of L-Leucine tert-butyl ester hydrochloride (H-Leu-OtBu.HCl)
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Leucine tert-butyl ester hydrochloride (H-Leu-OtBu.HCl), a derivative of the essential amino acid L-leucine, serves as a critical building block in peptide synthesis and various research applications.[1][2] Its esterification with a tert-butyl group provides steric hindrance, influencing its biological activity and chemical reactivity. This guide provides a comprehensive overview of the chemical properties of H-Leu-OtBu.HCl, including its physicochemical characteristics, stability, and solubility. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its role in activating the mTORC1 signaling pathway. This document is intended to be a valuable resource for professionals in drug development and chemical research.
Chemical and Physical Properties
H-Leu-OtBu.HCl is a white to off-white crystalline solid.[1][2] The hydrochloride salt form enhances its solubility in aqueous solutions, making it amenable to a variety of biochemical applications.[3]
Identification and Molecular Characteristics
| Property | Value | Reference |
| CAS Number | 2748-02-9 | [2][4][5] |
| Molecular Formula | C₁₀H₂₁NO₂·HCl | [4][5] |
| Molecular Weight | 223.74 g/mol | [2][4][5] |
| Synonyms | L-Leucine t-butyl ester hydrochloride, H-Leu-OtBu·HCl, L-Leucine tert-butyl ester hydrochloride salt | [2][5] |
| Appearance | White/Crystalline Powder | [1][2] |
Physical Properties
| Property | Value | Reference |
| Melting Point | 167 °C (lit.) | [2] |
| Boiling Point | 222.4 °C at 760 mmHg | [2] |
| Density | 0.929 g/cm³ | [2] |
| Refractive Index | 1.444 | [2] |
Solubility
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | |
| Dimethyl sulfoxide (DMSO) | ≥ 50 mg/mL | [1] |
| Ethanol | 30 mg/mL | |
| Phosphate-buffered saline (PBS, pH 7.2) | 10 mg/mL |
Stability and Storage
H-Leu-OtBu.HCl is stable for at least four years when stored at -20°C.[6] For long-term storage of stock solutions, it is recommended to store them at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1] The compound is shipped at room temperature in the continental US.[1]
Experimental Protocols
Synthesis of L-Leucine tert-butyl ester hydrochloride
A general method for the synthesis of amino acid tert-butyl ester hydrochlorides involves the esterification of the amino acid with isobutylene in the presence of an acid catalyst, followed by conversion to the hydrochloride salt.
Materials:
-
L-Leucine
-
Dioxane (or Dichloromethane)
-
p-Toluenesulfonic acid (PTSA)
-
Isobutylene
-
10% Sodium bicarbonate solution
-
Brine
-
Dry ether
-
Hydrogen chloride (gas or as a solution in ether)
Procedure:
-
Suspend L-Leucine in dioxane.
-
Add 1.5 to 2 equivalents of p-Toluenesulfonic acid (PTSA) as the acid catalyst.
-
Introduce isobutylene into the reaction mixture.
-
Stir the contents in an autoclave at room temperature for 4-5 days.
-
After the reaction is complete, wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water and then brine.
-
Remove the solvent under vacuum to obtain the free base of the L-Leucine tert-butyl ester.
-
Dissolve the free amine in approximately 10 volumes of dry ether and cool the solution to -20°C.
-
Slowly add one equivalent of a 1N HCl solution in ether.
-
Remove the ether under vacuum to yield the L-Leucine tert-butyl ester hydrochloride salt.
Melting Point Determination
The melting point of H-Leu-OtBu.HCl can be determined using a standard capillary melting point apparatus (e.g., Mel-Temp) or a Thiele tube.
Procedure:
-
Finely powder a small amount of the dry H-Leu-OtBu.HCl sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the apparatus.
-
Heat rapidly to determine an approximate melting range.
-
Allow the apparatus to cool.
-
Using a fresh sample, heat at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the compound.
Solubility Determination (Qualitative)
Procedure:
-
Add a small, known amount of H-Leu-OtBu.HCl to a test tube.
-
Add a few mL of the desired solvent (e.g., water, ethanol, DMSO).
-
Gently warm the mixture if necessary to facilitate dissolution.
-
Observe and record whether the compound fully dissolves.
For quantitative solubility, a kinetic solubility assay using nephelometry or direct UV spectrophotometry can be employed. This involves preparing stock solutions in DMSO, adding them to buffer solutions in a microtiter plate, and measuring light scattering (for undissolved particles) or UV absorbance (for dissolved compound) over time.[7]
Biological Activity: Role in mTORC1 Signaling
H-Leu-OtBu.HCl, as a leucine ester, is involved in the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[6] This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Leucine is a key upstream activator of mTORC1.[8]
The activation of mTORC1 by leucine is mediated, in part, by the Sestrin2 protein, which acts as a cytosolic leucine sensor.[8] In the absence of leucine, Sestrin2 binds to and inhibits the GATOR2 complex. This allows the GATOR1 complex to inhibit the Rag GTPases. When leucine is present, it binds to Sestrin2, disrupting the Sestrin2-GATOR2 interaction. This leads to the activation of Rag GTPases, which then recruit mTORC1 to the lysosomal surface, where it is activated by Rheb. Activated mTORC1 then phosphorylates downstream targets, such as p70 ribosomal S6 kinase (p70S6K), to promote protein synthesis.[6][8] H-Leu-OtBu has been shown to increase the phosphorylation of p70S6K.[6]
Analytical Characterization
While specific, publicly available spectra for H-Leu-OtBu.HCl are limited, the identity and purity of the compound are typically confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure. Expected ¹H NMR signals would include those for the tert-butyl protons, the leucine side chain protons, and the alpha-proton.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the amine hydrochloride, the ester carbonyl group, and C-H bonds.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.
-
Thin Layer Chromatography (TLC): TLC is often used to assess the purity of the compound, with a typical specification of ≥98%.
Researchers are advised to perform their own analytical characterization to verify the identity and purity of H-Leu-OtBu.HCl for their specific applications.
Conclusion
H-Leu-OtBu.HCl is a versatile chemical reagent with well-defined physical and chemical properties. Its role as a protected form of L-leucine makes it invaluable in peptide synthesis and as a tool for studying leucine-dependent biological pathways such as mTORC1 signaling. The information and protocols provided in this guide are intended to support researchers in the effective use and characterization of this compound in their scientific endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cas 2748-02-9,L-Leucine tert-butyl ester hydrochloride | lookchem [lookchem.com]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687) [hmdb.ca]
- 4. peptide.com [peptide.com]
- 5. scbt.com [scbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]
